![molecular formula C12H21NO3 B2856170 3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1517990-29-2](/img/structure/B2856170.png)
3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester
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Description
3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as CPP-115, is a compound that belongs to the class of pyrrolidine carboxylic acid derivatives. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA in the brain. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
Singlet Oxygen Reactions and Pyrrole Precursors
The reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen yields peroxidic intermediates that can undergo coupling with nucleophiles to yield 5-substituted pyrroles. These compounds serve as precursors for the synthesis of prodigiosin and its analogs, highlighting the utility of tert-butyl esters in the development of pyrrole-based chemical entities (Wasserman et al., 2004).
Continuous Flow Synthesis of Pyrrole-3-carboxylic Acid Derivatives
In a notable advancement, the first one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported. This method utilizes the HBr generated in the Hantzsch reaction for in situ hydrolysis of t-butyl esters, demonstrating a novel approach to the synthesis of pyrrole derivatives in a single continuous process (Herath & Cosford, 2010).
α-Amidoalkylation of Ambident Nucleophiles
Research has shown that tert-butyl esters of carboxylic acids can undergo α-amidoalkylation with N-benzoylbenzylideneamine. This process has implications for the synthesis of N-substituted pyrrolidinones and other nitrogen-containing heterocycles, providing a pathway for the creation of complex organic molecules (Dobrev et al., 1992).
Hydrophilic Aliphatic Polyesters
The synthesis and polymerization of new cyclic esters containing protected functional groups, including those with tert-butyl ester groups, have been explored for the creation of hydrophilic aliphatic polyesters. This research underscores the role of tert-butyl esters in the development of new materials with potential applications in biodegradable polymers and other areas (Trollsås et al., 2000).
Preparation of SF5 Pyrrole Carboxylic Acid Esters
The preparation of SF5-substituted pyrrole carboxylic acid esters, utilizing tert-butyl groups, has been reported. This method allows for the synthesis of pyrrole derivatives bearing a pentafluorosulfanyl group, demonstrating the versatility of tert-butyl esters in facilitating the introduction of novel functional groups into heterocyclic compounds (Dolbier & Zheng, 2009).
properties
IUPAC Name |
tert-butyl 3-propanoylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPODYGRSAPFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1517990-29-2 |
Source
|
Record name | tert-butyl 3-propanoylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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